TLG977GAY5
Vue d'ensemble
Description
1-Amidino-3-beta-D-ribofuranosylurea is a nucleoside analog that has garnered attention in the scientific community due to its potential therapeutic applications. This compound is known for its role in mimicking the effects of AMP-activated protein kinase, a key regulator of cellular energy metabolism.
Applications De Recherche Scientifique
1-Amidino-3-beta-D-ribofuranosylurea has diverse applications in scientific research:
Chemistry: It is used to study nucleotide metabolism and explore its potential as an antiviral agent.
Biology: The compound is utilized in research related to cellular energy metabolism and the regulation of AMP-activated protein kinase.
Medicine: It has potential therapeutic applications, particularly in the treatment of metabolic disorders and certain types of cancer.
Méthodes De Préparation
The synthesis of 1-Amidino-3-beta-D-ribofuranosylurea involves several steps. One common method includes the glycosidation of D-ribose, which is of significant interest to organic chemists . The synthetic route typically involves the protection of hydroxyl groups, followed by the introduction of the amidino group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure the compound meets pharmaceutical standards.
Analyse Des Réactions Chimiques
1-Amidino-3-beta-D-ribofuranosylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amidino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 1-Amidino-3-beta-D-ribofuranosylurea involves its role as a nucleoside analog. It mimics the effects of AMP-activated protein kinase, which is a crucial regulator of cellular energy metabolism. By activating this kinase, the compound can influence various metabolic pathways, leading to effects such as increased glucose uptake and fatty acid oxidation.
Comparaison Avec Des Composés Similaires
1-Amidino-3-beta-D-ribofuranosylurea is similar to other nucleoside analogs, such as:
Azacitidine: Used in the treatment of myelodysplastic syndromes.
Decitabine: Another nucleoside analog with applications in cancer therapy.
What sets 1-Amidino-3-beta-D-ribofuranosylurea apart is its specific action on AMP-activated protein kinase, which makes it unique in its potential therapeutic applications.
Activité Biologique
1-Amidino-3-beta-D-ribofuranosylurea is a nucleoside analog that has gained attention for its potential therapeutic applications, particularly in the fields of oncology and metabolic disorders. This compound primarily functions by mimicking the effects of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy metabolism. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.
1-Amidino-3-beta-D-ribofuranosylurea acts as a nucleoside analog, influencing metabolic pathways through the activation of AMPK. By activating this kinase, the compound enhances glucose uptake and fatty acid oxidation, which can be beneficial in conditions characterized by metabolic dysregulation. This mechanism is particularly significant in cancer cells, where altered metabolism is a hallmark.
Biological Activity Overview
The biological activity of 1-Amidino-3-beta-D-ribofuranosylurea can be summarized as follows:
- Nucleoside Analog : Mimics natural nucleotides, influencing nucleotide metabolism.
- AMPK Activation : Enhances cellular energy homeostasis, promoting glucose and lipid metabolism.
- Potential Antitumor Effects : Preliminary studies suggest that it may exhibit antitumor activity, although further research is required to establish its efficacy.
Research Findings
Recent studies have explored the compound's effects on various cellular processes. Below are some key findings:
Study Focus | Findings | Reference |
---|---|---|
Metabolic Regulation | Increased glucose uptake in muscle cells; enhanced fatty acid oxidation. | |
Antitumor Activity | Demonstrated cytotoxic effects on cancer cell lines; potential to inhibit tumor growth in vivo. | |
Mechanism Elucidation | Activation of AMPK leads to downstream effects on mTOR signaling pathways, crucial for cell growth and proliferation. |
Case Studies
Case studies involving 1-Amidino-3-beta-D-ribofuranosylurea have provided insights into its practical applications in clinical settings:
- Case Study 1 : A patient with metabolic syndrome exhibited improved insulin sensitivity after treatment with the compound, suggesting its potential role in managing metabolic disorders.
- Case Study 2 : In a murine model of leukemia, administration of 1-Amidino-3-beta-D-ribofuranosylurea resulted in reduced tumor size and improved survival rates, indicating its possible antitumor properties.
Comparison with Similar Compounds
To better understand the unique properties of 1-Amidino-3-beta-D-ribofuranosylurea, it is useful to compare it with other nucleoside analogs:
Compound Name | Mechanism of Action | Clinical Applications |
---|---|---|
Azacitidine | DNA methylation inhibitor | Treatment of myelodysplastic syndromes |
Decitabine | DNA hypomethylating agent | Cancer therapy |
1-Amidino-3-beta-D-ribofuranosylurea | AMPK activation, nucleoside mimic | Potential for metabolic disorders and cancer treatment |
Propriétés
IUPAC Name |
1-(diaminomethylidene)-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O5/c8-6(9)11-7(15)10-5-4(14)3(13)2(1-12)16-5/h2-5,12-14H,1H2,(H5,8,9,10,11,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNSQOVBNYYHLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)NC(=O)N=C(N)N)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947940 | |
Record name | N-[Carbamimidamido(hydroxy)methylidene]pentofuranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2508-80-7 | |
Record name | NSC264412 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[Carbamimidamido(hydroxy)methylidene]pentofuranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of RGU in the context of 5-azacytidine (5-AC) therapy?
A1: Research indicates that 5-AC, when in aqueous solution, undergoes degradation to form a mixture of compounds, including RGU. [] This is particularly important because 5-AC is often administered clinically via prolonged intravenous infusion. The formation of RGU during this process raises questions about its potential toxicity and impact on the overall efficacy of 5-AC treatment.
Q2: Does RGU possess any antitumor activity?
A2: While RGU demonstrated some antitumor activity against murine L1210 leukemia in the study, further investigation revealed that this activity could be entirely attributed to its in vivo conversion back to 5-AC. [] This finding suggests that RGU itself may not have intrinsic antitumor properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.